Ketocaine hydrochloride

Description

Chemical Classification within Amino Ether Local Anesthetics and Butyrophenones

Ketocaine (B1673602) hydrochloride is classified as an amino ether local anesthetic . wikipedia.org Unlike the more common amino ester and amino amide local anesthetics, the amino ether linkage in Ketocaine hydrochloride defines its chemical properties and potential metabolic pathways. The general structure of local anesthetics comprises a lipophilic aromatic group, an intermediate chain, and a hydrophilic amine group. litfl.comnih.gov In the case of amino ethers, the intermediate chain contains an ether bond.

Simultaneously, this compound is a derivative of butyrophenone (B1668137) . wikipedia.orgwikipedia.org The butyrophenone core, characterized by a phenyl group attached to a four-carbon chain terminating in a ketone, is a well-established pharmacophore in medicinal chemistry, notably in the development of various neuroleptic agents. wikipedia.orgdrugbank.com The presence of this moiety in this compound distinguishes it from many other local anesthetics and provides a basis for comparative studies with other butyrophenone derivatives.

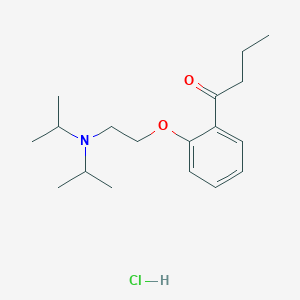

The systematic IUPAC name for Ketocaine is 1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one, and its hydrochloride salt has the chemical formula C18H30ClNO2. drugbank.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 327.89 g/mol | drugbank.com |

| Chemical Formula | C18H30ClNO2 | drugbank.com |

| Water Solubility (predicted) | 0.101 mg/mL | |

| logP (predicted) | 4.22 | |

| pKa (Strongest Basic) (predicted) | 9.69 |

Historical Context of this compound Chemical Investigations

The initial chemical investigations into the compound now known as Ketocaine can be traced back to the 1960s. An early publication in 1964 by P. Da Re and I. Setnikar first described O-ndiisopropylaminoethoxy-butyrophenone as a new local anesthetic drug. nih.gov This foundational work laid the groundwork for its further development.

The compound was later assigned the developmental codes Astra 2358 and A-2358 . wikipedia.org The synthesis of Ketocaine is achieved through a Williamson ether synthesis, a classic and fundamental reaction in organic chemistry. This process involves the reaction of 2'-hydroxybutyrophenone (B1585054) with diisopropylaminoethyl chloride to form the ether linkage characteristic of Ketocaine. wikipedia.org This synthetic route highlights a straightforward and well-understood method for the preparation of this class of compounds. Marketed in Italy under the brand name Vericaina, its primary application has been for topical pain relief. wikipedia.org

Current Research Landscape and Gaps in Understanding this compound Chemistry

A review of the contemporary scientific literature reveals a significant gap in the chemical research specifically focused on this compound. While the broader classes of amino ether local anesthetics and butyrophenones continue to be areas of active investigation, dedicated studies on the specific chemical properties, advanced analytical characterization, and potential new synthetic routes for this compound appear to be limited.

Much of the current research in local anesthetics is focused on developing new delivery systems, creating longer-acting formulations, and exploring the potential of existing drugs for new therapeutic applications beyond anesthesia. nih.gov Similarly, research into butyrophenone derivatives often centers on their neuroleptic properties and the synthesis of new analogues with modified receptor binding profiles. nih.govworldresearchlibrary.org

There is a noticeable absence of recent publications detailing the following for this compound:

Detailed Spectroscopic Analysis: Publicly available experimental spectroscopic data, such as 1H NMR, 13C NMR, IR, and mass spectrometry, for this compound is scarce. Such data is fundamental for unambiguous chemical identification and for quality control in any potential synthetic or analytical work.

Degradation Studies: There is a lack of published studies on the chemical stability and degradation pathways of this compound under various stress conditions (e.g., acid, base, oxidative, photolytic, thermal). Understanding its degradation products is crucial for assessing its chemical purity and stability.

Structure-Activity Relationship (SAR) Studies: While general SAR principles for local anesthetics and butyrophenones are known, specific studies detailing how modifications to the this compound structure affect its chemical properties are not readily available.

Computational Chemistry Studies: Modern computational methods could provide valuable insights into the conformational analysis, electronic properties, and receptor interaction of this compound at a molecular level. Such studies are largely absent from the current literature.

This lack of recent, focused chemical research on this compound represents a significant gap in the comprehensive understanding of this compound. Further investigation into its fundamental chemical characteristics could provide valuable data for comparative studies within the fields of local anesthetics and medicinal chemistry.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1092-47-3 |

|---|---|

Molecular Formula |

C18H30ClNO2 |

Molecular Weight |

327.9 g/mol |

IUPAC Name |

1-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H29NO2.ClH/c1-6-9-17(20)16-10-7-8-11-18(16)21-13-12-19(14(2)3)15(4)5;/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3;1H |

InChI Key |

KLTGHWCBYMXNQD-UHFFFAOYSA-N |

SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1OCCN(C(C)C)C(C)C.Cl |

Other CAS No. |

1092-47-3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ketocaine Hydrochloride

Established Synthetic Pathways for Ketocaine (B1673602) Hydrochloride

The synthesis of Ketocaine, a butyrophenone (B1668137) derivative, is primarily achieved through well-established organic chemistry reactions. chemicalbook.com These methods provide reliable routes to the core molecular structure.

Williamson Ether Synthesis Approaches

The most prominently documented method for synthesizing Ketocaine is the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone in the formation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. byjus.comlibretexts.org In the context of Ketocaine synthesis, the process involves the reaction between 2'-hydroxybutyrophenone (B1585054) and diisopropylaminoethyl chloride. wikipedia.org

The general mechanism for the Williamson ether synthesis proceeds via an S\textsubscript{N}2 pathway. byjus.comchemistrysteps.com The alcohol is first deprotonated by a strong base to form a nucleophilic alkoxide ion. This alkoxide then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the ether linkage. byjus.com

Table 1: Reactants in the Williamson Ether Synthesis of Ketocaine

| Reactant | Role | Structure |

|---|---|---|

| 2'-Hydroxybutyrophenone | Nucleophile Precursor (forms alkoxide) | |

| Diisopropylaminoethyl chloride | Electrophile (Alkyl Halide) |

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or N,N-dimethylformamide, and may require heating to proceed at an optimal rate. byjus.com

Mannich Reaction Applications in Ketocaine Synthesis

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org The typical reactants include a primary or secondary amine, formaldehyde (B43269) (or another non-enolizable aldehyde), and a ketone or aldehyde that can form an enol. wikipedia.orgnih.gov The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgyoutube.com The enol form of the ketone then acts as a nucleophile, attacking the iminium ion to form the final Mannich base. youtube.comgijash.com

While direct and specific documentation for the synthesis of Ketocaine hydrochloride via the Mannich reaction is not prevalent in the reviewed literature, the reaction is fundamental to the synthesis of many β-amino ketones, a class to which Ketocaine belongs. gijash.comquimicaorganica.org The structure of Ketocaine, featuring a ketone and a tertiary amine separated by an ethyl bridge, is analogous to products of Mannich-type reactions. For instance, the synthesis of Dyclonine, another ketoamine local anesthetic, utilizes a disconnection approach linked to the Mannich reaction, involving a methyl ketone, formaldehyde, and a secondary amine. quimicaorganica.org This suggests the theoretical applicability of a Mannich-type strategy for assembling the core structure of Ketocaine or its precursors.

Table 2: General Components of a Mannich Reaction

| Component | Function | Example |

|---|---|---|

| Carbonyl Compound | Provides the enolizable proton | Acetophenone |

| Aldehyde | Forms the iminium ion | Formaldehyde |

| Amine (Primary or Secondary) | Forms the iminium ion | Dimethylamine |

Development of Novel and Efficient Synthetic Protocols

The pursuit of novel and more efficient synthetic methods is a constant endeavor in medicinal chemistry, driven by the need for cost-effective, high-yield, and environmentally benign processes. ias.ac.in While specific novel synthetic protocols for this compound are not extensively detailed in recent literature, general trends in pharmaceutical synthesis point towards the development of one-pot reactions, the use of less toxic reagents, and the application of advanced catalytic systems. ias.ac.inorganic-chemistry.org For example, research into the synthesis of the anesthetic ketamine has explored new routes using non-toxic procedures and ionic liquids to improve efficiency and safety. ias.ac.in Such principles are broadly applicable and could inform future research into optimizing Ketocaine synthesis.

Design and Synthesis of this compound Analogues

The design and synthesis of analogues are crucial for exploring structure-activity relationships (SAR) and developing compounds with improved properties. Research on Ketocaine analogues has focused on modifying both the amino ether and the butyrophenone portions of the molecule.

Analogues with Modified Amino Ether Moieties

Modifications to the amino ether portion of Ketocaine can influence its physicochemical properties and biological activity. One study reported the synthesis of two Ketocaine analogues by reacting o-hydroxybutyrophenone with tris(2-chloroethyl)amine. nih.gov This reaction leads to compounds where the diisopropylamino group is replaced by a more complex nitrogen-containing structure, which demonstrated interesting antitumor activity. nih.govsilae.it Another approach in medicinal chemistry for creating analogues involves the synthesis of pseudopeptides where linkages like the ether bond are replaced with isosteres, such as a ketomethylene amino group, which can be achieved through methods like reductive amination. nih.gov

Analogues with Substituted Butyrophenone Scaffolds

Altering the butyrophenone scaffold is another strategy for generating novel analogues. This can involve introducing different substituents onto the phenyl ring or replacing the butyrophenone core entirely in a process known as scaffold hopping. researchgate.net For example, research into other butyrophenone compounds has led to the synthesis of analogues where the butyrophenone is part of a larger carbazole (B46965) system, designed to interact with specific biological targets. nih.gov These synthetic strategies allow for significant structural diversification to explore new therapeutic possibilities.

Table 3: Overview of Analogue Design Strategies

| Strategy | Molecular Target | Example Approach |

|---|---|---|

| Amino Ether Modification | Modify the diisopropylamino group | Reaction with tris(2-chloroethyl)amine. nih.gov |

Optimization of Synthetic Yields and Reaction Efficiencies

The optimization of synthetic protocols for pharmacologically active compounds like ketocaine is a critical aspect of medicinal and process chemistry. The goal is to maximize the yield of the desired product while minimizing reaction times, energy consumption, and the formation of impurities. The synthesis of ketocaine, primarily achieved through the Williamson ether synthesis, is subject to optimization by carefully controlling various reaction parameters.

The core reaction for synthesizing the ketocaine base involves the nucleophilic substitution of a halide by an alkoxide. Specifically, the sodium salt of 2'-hydroxybutyrophenone (the alkoxide) reacts with diisopropylaminoethyl chloride (the alkyl halide) to form the ether linkage characteristic of ketocaine. The subsequent conversion to the hydrochloride salt is a standard procedure.

Several factors can influence the efficiency and yield of this Williamson ether synthesis. These include the choice of base, solvent, reaction temperature, and reaction time. Stronger bases, such as sodium hydride (NaH), are often more effective at deprotonating the starting phenol (B47542) than weaker bases like sodium hydroxide (B78521) (NaOH), leading to a higher concentration of the reactive alkoxide. The solvent plays a crucial role; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can solvate the cation without strongly solvating the nucleophilic alkoxide, thereby enhancing its reactivity. numberanalytics.com

While specific optimization studies for the synthesis of this compound are not extensively detailed in publicly available literature, the general principles of Williamson ether synthesis optimization can be applied. A hypothetical optimization study, based on established knowledge of this reaction type, is presented in the table below to illustrate the impact of varying reaction conditions on the yield of the ketocaine base.

Interactive Data Table: Illustrative Optimization of Ketocaine Synthesis

Note: The following data is representative and intended to illustrate the principles of reaction optimization for the Williamson ether synthesis of ketocaine. It is based on general chemical principles, as specific experimental data for the optimization of this compound synthesis is not widely published.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH | Ethanol | 78 | 24 | 45 |

| 2 | K₂CO₃ | Acetone | 56 | 24 | 60 |

| 3 | NaH | THF | 66 | 12 | 75 |

| 4 | NaH | DMF | 80 | 8 | 85 |

| 5 | NaH | DMF | 100 | 8 | 82 |

| 6 | KOtBu | DMSO | 80 | 6 | 90 |

| 7 | KOtBu | DMSO | 60 | 6 | 88 |

This illustrative table demonstrates that moving from a weaker base in a protic solvent (Entry 1) to a stronger base in a polar aprotic solvent (Entries 3, 4, 6, and 7) can significantly improve the yield. It also shows a potential optimal temperature range, as increasing the temperature beyond a certain point may not necessarily lead to a better yield (compare Entry 4 and Entry 5). The use of a strong base like potassium tert-butoxide (KOtBu) in a solvent like DMSO could potentially offer the highest yield in the shortest time (Entry 6).

Further research and detailed experimental studies would be necessary to definitively establish the optimal conditions for the industrial-scale synthesis of this compound, potentially employing Design of Experiments (DoE) methodologies to systematically evaluate the interplay between different reaction parameters.

Advanced Spectroscopic and Analytical Characterization of Ketocaine Hydrochloride and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, the precise connectivity and spatial relationship of atoms within the Ketocaine (B1673602) hydrochloride molecule can be established.

Proton (¹H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The spectrum of Ketocaine hydrochloride is characterized by distinct signals corresponding to its aromatic, aliphatic, and ether-linked protons. The chemical shift (δ), multiplicity (e.g., singlet, doublet, triplet), and integral value of each signal are used to assign specific protons within the structure.

The aromatic region typically displays complex multiplets for the protons on the substituted benzene (B151609) ring. The aliphatic region shows signals for the butyrophenone (B1668137) chain, the ethoxy bridge, and the diisopropylamino group. For instance, the terminal methyl group of the butyl chain is expected to appear as a triplet at the most upfield position, while the methylene (B1212753) group adjacent to the carbonyl will be a downfield triplet. The methine protons of the isopropyl groups would appear as a septet, coupled to the twelve equivalent methyl protons, which would present as a doublet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (C₆H₄) | 6.9 - 7.8 | Multiplet | 4H |

| -O-CH₂-CH₂-N- | 4.2 - 4.4 | Triplet | 2H |

| -O-CH₂-CH₂-N- | 3.0 - 3.2 | Triplet | 2H |

| -C(=O)-CH₂- | 2.9 - 3.1 | Triplet | 2H |

| -N-[CH(CH₃)₂]₂ | 3.3 - 3.5 | Septet | 2H |

| -CH₂-CH₂-CH₃ | 1.6 - 1.8 | Sextet | 2H |

| -N-[CH(CH₃)₂]₂ | 1.2 - 1.4 | Doublet | 12H |

| -CH₂-CH₃ | 0.9 - 1.0 | Triplet | 3H |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. compoundchem.comlibretexts.org

The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield (typically >200 ppm). libretexts.org Carbons of the aromatic ring appear in the 110-160 ppm range, with the carbon attached to the ether oxygen appearing further downfield. The aliphatic carbons of the butyl chain, ethoxy bridge, and isopropyl groups resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | 200 - 210 |

| Aromatic (C-O) | 155 - 160 |

| Aromatic (CH) | 115 - 135 |

| Aromatic (C-C=O) | 128 - 135 |

| -O-CH₂- | 65 - 75 |

| -N-CH₂- | 45 - 55 |

| -N-CH- | 50 - 60 |

| -C(=O)-CH₂- | 35 - 45 |

| -CH₂-CH₂-CH₃ | 15 - 25 |

| -N-CH-(CH₃)₂ | 18 - 25 |

| -CH₂-CH₃ | 10 - 15 |

2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons, such as those within the butyl chain (-CH₂-CH₂-CH₃) and the ethyl group of the ethoxy bridge (-O-CH₂-CH₂-N-), confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly attached proton-carbon pairs (¹H-¹³C) via one-bond couplings. nih.gov This technique is invaluable for definitively assigning each carbon signal by correlating it to its attached proton(s), whose assignments are often more straightforward. For example, the signal for the -O-CH₂- protons in the ¹H spectrum would show a cross-peak to the corresponding carbon signal in the ¹³C spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). princeton.edu This is particularly useful for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). For instance, a correlation would be expected between the protons of the methylene group adjacent to the ketone (-C(=O)-CH₂-) and the carbonyl carbon itself (C=O), unambiguously placing the butyl chain next to the carbonyl group. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₈H₃₀ClNO₂), the molecular weight of the free base is 291.44 g/mol . wikipedia.org In electrospray ionization (ESI) MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at m/z 328.2.

Electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. libretexts.org Key fragmentation pathways for Ketocaine would involve cleavage at the ether linkage and alpha-cleavage adjacent to the nitrogen atom and the carbonyl group, due to the stability of the resulting carbocations and acylium ions. libretexts.orgchemguide.co.uk

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of Ketocaine

| m/z Value | Proposed Fragment Structure/Origin |

| 291 | Molecular ion of the free base [M]⁺ |

| 149 | [C₉H₉O₂]⁺ - Cleavage of the ether C-O bond, forming a stable butyrophenone fragment. |

| 144 | [C₉H₂₂N]⁺ - Cleavage of the ether C-O bond, forming the diisopropylaminoethyl fragment. |

| 121 | [C₇H₅O]⁺ - Benzoyl cation, from cleavage adjacent to the carbonyl group. |

| 100 | [C₆H₁₄N]⁺ - Alpha-cleavage adjacent to the nitrogen, loss of an isopropyl group. |

| 57 | [C₃H₅O]⁺ - Acylium ion from cleavage of the butyl chain. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR an excellent tool for qualitative analysis. The IR spectrum of this compound would exhibit several key absorption bands that confirm the presence of its constituent functional groups. libretexts.orglumenlearning.com

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic Ring |

| ~2850-3000 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~2400-2700 | N⁺-H Stretch | Amine Hydrochloride Salt |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether |

| ~1100 | C-N Stretch | Amine |

The strong absorption band around 1685 cm⁻¹ is a clear indicator of the conjugated ketone's carbonyl group. The presence of both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹ confirms both parts of the structure. A broad band in the 2400-2700 cm⁻¹ region is characteristic of the stretching vibration of the N⁺-H bond in the amine hydrochloride salt. The prominent C-O-C stretching of the ether linkage provides further structural confirmation. pressbooks.pub

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from any impurities, including starting materials, byproducts from synthesis, or degradation products. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most common technique for the purity assessment of such pharmaceutical compounds. nih.gov

A typical method would involve reversed-phase HPLC (RP-HPLC), where the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase.

Research Findings: A stability-indicating RP-HPLC method for compounds structurally similar to Ketocaine, such as Lidocaine hydrochloride, often uses a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). nih.gov The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Detection is commonly performed using a UV detector, set to a wavelength where the analyte exhibits strong absorbance, determined by its chromophore (the butyrophenone system). Purity is then calculated based on the relative peak area of this compound compared to the total area of all detected peaks in the chromatogram.

Gas Chromatography (GC), often with a flame ionization detector (FID), can also be employed for purity analysis, particularly for identifying volatile impurities. brieflands.com The analysis of related local anesthetics has demonstrated that GC-FID provides high sensitivity and reliability for routine quality control. brieflands.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds like this compound. The versatility of HPLC allows for the development of specific methods tailored to the physicochemical properties of the analyte.

For the analysis of local anesthetics, which are often basic compounds, reversed-phase HPLC (RP-HPLC) is the most common approach. In this modality, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical HPLC method for a compound structurally similar to this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with octadecyl carbon chains. The mobile phase is often a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The buffer is used to control the pH and maintain the analyte in a consistent ionization state, which is crucial for reproducible retention times. For basic compounds like this compound, a slightly acidic mobile phase is often employed to ensure the analyte is in its protonated, more water-soluble form. The addition of modifiers like triethylamine (B128534) to the mobile phase can help to reduce peak tailing by masking active silanol (B1196071) groups on the stationary phase.

Detection is most commonly achieved using an ultraviolet (UV) detector. The wavelength of detection is chosen based on the UV absorbance spectrum of this compound, ensuring maximum sensitivity.

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.5) (40:60 v/v) | Organic modifier for elution control and buffer for pH stability. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 254 nm | Common wavelength for aromatic compounds. |

| Injection Volume | 20 µL | Standard volume for analytical HPLC. |

| Temperature | 25 °C | Controlled temperature for reproducible retention. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. While many pharmaceutical salts, including this compound, are non-volatile, GC analysis can be performed after conversion of the analyte to its more volatile free base form or through derivatization.

For the analysis of local anesthetics, the sample is typically made alkaline to deprotonate the amine group, followed by extraction of the free base into an organic solvent. This solution can then be directly injected into the GC system. The GC column is a critical component, with fused silica capillary columns coated with a variety of stationary phases being the standard. A common choice for the analysis of basic drugs is a column with a slightly polar stationary phase, such as one containing 5% phenyl-polysiloxane.

The separation in GC is based on the partitioning of the analyte between the inert carrier gas (mobile phase) and the liquid stationary phase. The temperature of the column is carefully controlled and can be ramped up over time (temperature programming) to ensure the efficient elution of compounds with different boiling points.

A Flame Ionization Detector (FID) is a common detector for the GC analysis of organic compounds. It offers high sensitivity and a wide linear range. For more specific identification, a mass spectrometer can be used as the detector (GC-MS).

Capillary Electrophoresis (CE) Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. drugfuture.comnih.gov It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. youtube.com

For the analysis of this compound, which is a cationic compound, Capillary Zone Electrophoresis (CZE) is a suitable technique. nih.gov In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. The separation of analytes is based on their charge-to-size ratio.

The composition of the BGE is a critical parameter in CE method development. It typically consists of a buffer to control the pH and maintain the charge of the analyte. The pH of the BGE will influence the electroosmotic flow (EOF), which is the bulk flow of the liquid in the capillary, and the electrophoretic mobility of the analyte. For cationic analytes like this compound, a low pH buffer is often used to suppress the EOF and allow for separation based on electrophoretic mobility.

Micellar Electrokinetic Chromatography (MEKC) is a variation of CE that can be used to separate both charged and neutral compounds. nih.gov In MEKC, a surfactant is added to the BGE at a concentration above its critical micelle concentration. This forms micelles that act as a pseudo-stationary phase, allowing for separation based on the partitioning of the analyte between the aqueous buffer and the micelles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netuliege.be This information is invaluable for understanding the physicochemical properties of a drug substance, such as its solubility, stability, and polymorphism.

For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the crystal is collected and analyzed to determine the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, providing a detailed picture of the molecular structure and how the molecules are packed together in the crystal lattice.

The crystal structure of a hydrochloride salt of a local anesthetic would reveal important information about the conformation of the molecule, the protonation state of the amine group, and the hydrogen bonding interactions between the cation and the chloride anion, as well as with any solvent molecules present in the crystal.

Integration of Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures and the unambiguous identification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. For the analysis of this compound, an electrospray ionization (ESI) source is commonly used to generate ions from the eluting analyte. The mass spectrometer can then be operated in various modes. In full-scan mode, it provides the molecular weight of the compound. In tandem mass spectrometry (MS/MS) mode, a specific ion is selected and fragmented to produce a characteristic fragmentation pattern, which can be used for structural elucidation and highly selective quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another widely used hyphenated technique. As with standalone GC, this compound would first need to be converted to its free base. The eluting compound from the GC column is then introduced into the ion source of the mass spectrometer, typically an electron ionization (EI) source. EI is a high-energy ionization technique that produces a wealth of fragment ions, creating a unique mass spectrum that serves as a "fingerprint" for the compound.

The integration of these hyphenated techniques is essential for impurity profiling, metabolite identification, and pharmacokinetic studies of this compound and its analogues.

Interactive Data Table: Illustrative Mass Spectrometry Data for a Procaine Analogue

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Product Ions (m/z) |

| LC-MS/MS | ESI Positive | 237.1 | 100.1, 86.1, 58.1 |

| GC-MS | EI Positive | 236.2 (M+) | 86.1, 120.1, 92.1 |

Note: The data presented in this table is illustrative and based on the analysis of procaine, a structural analogue of Ketocaine. The actual fragmentation pattern of this compound may vary.

Computational Chemistry and Theoretical Modeling of Ketocaine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in characterizing the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy levels, which govern the chemical behavior of ketocaine (B1673602) hydrochloride.

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. mdpi.com By solving the Kohn-Sham equations, DFT can accurately predict various molecular properties. mdpi.com For molecules similar to ketocaine, DFT has been used to investigate geometries, energies, vibrational frequencies, and charge transfers. nih.gov In the context of ketocaine hydrochloride, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), would be instrumental in optimizing the molecular geometry to its lowest energy state. nih.gov Such calculations would reveal critical bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. Furthermore, DFT is employed to compute electronic parameters that are vital for understanding molecular reactivity and stability. nih.gov

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), offer a high level of accuracy. While computationally more demanding than DFT, ab initio calculations can provide benchmark results for the electronic structure of this compound. They are particularly useful for studying reaction mechanisms, such as proton transfer, which can be relevant to the anesthetic's interaction with its biological targets. nih.gov For instance, ab initio molecular dynamics can simulate chemical processes, providing insights into the tautomerism that might be relevant for similar organic molecules. nih.gov

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. chemrxiv.org The MEP map visually represents the electrostatic potential on the electron density surface, where different colors indicate regions of varying potential. researchgate.net For this compound, an MEP analysis would highlight the electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. Typically, the areas around electronegative atoms like oxygen and nitrogen would exhibit a negative potential (often colored red), indicating susceptibility to electrophilic attack. Conversely, regions around hydrogen atoms attached to electronegative atoms would show a positive potential (often colored blue), indicating sites for nucleophilic attack. This analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, which are vital for the binding of the drug to its receptor. chemrxiv.org The electrostatic potential is also a key factor in how the molecule interacts with its environment, including solvent molecules and biological membranes. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgfiveable.me The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. scirp.org For this compound, FMO analysis would identify the parts of the molecule most likely to be involved in chemical reactions. Reactivity descriptors derived from FMO theory, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. nih.gov Fukui functions can also be computed to provide more detailed information about the local reactivity at specific atomic sites within the molecule. nih.gov

| Computational Method | Key Information Provided for this compound |

| Density Functional Theory (DFT) | Optimized molecular geometry, bond lengths, bond angles, electronic properties. |

| Ab Initio Methods | High-accuracy electronic structure, benchmark energies, reaction mechanisms. |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites, prediction of non-covalent interactions. |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energies, reactivity prediction, chemical stability. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and interactions of this compound in a biological environment. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape of ketocaine, identifying the most stable and frequently adopted shapes. kashanu.ac.ir This is particularly important as the conformation of a drug molecule often dictates its ability to bind to a receptor.

Furthermore, MD simulations are crucial for studying solvation effects. The interaction of this compound with water molecules can significantly influence its properties and behavior. MD simulations can model these interactions explicitly, providing details on the hydration shell around the drug and the formation of hydrogen bonds. nih.gov Understanding how the molecule behaves in an aqueous environment is essential for predicting its transport and partitioning into lipid membranes, a key step in the action of local anesthetics. nih.gov

Molecular Docking Studies for Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, ketocaine) when it binds to a target receptor, such as a voltage-gated sodium channel. nih.govresearchgate.net This method involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of molecular docking can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Ligand-Protein Binding Mechanism Theoretical Postulations

The anesthetic effect of this compound is predicated on its interaction with specific protein targets, most notably voltage-gated sodium channels. Computational modeling provides a powerful tool to simulate and analyze this binding process. Theoretical postulations for the ligand-protein binding mechanism of this compound would likely involve the following computational steps:

Homology Modeling: In the absence of a crystal structure for the specific sodium channel subtype interacting with this compound, a homology model would first be constructed using the amino acid sequence and a known template structure from a related protein.

Molecular Docking: With a model of the target protein, molecular docking simulations would be performed. These simulations predict the preferred orientation of this compound within the binding site of the protein. This can help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

These theoretical approaches could help to build a detailed picture of how this compound binds to its target, a crucial step in understanding its mechanism of action at a molecular level.

In Silico Screening and Lead Optimization Strategies

Virtual Screening: A large library of virtual compounds could be screened against the binding site of the target protein (e.g., a sodium channel) to identify molecules with a higher predicted binding affinity than this compound. This can be done using structure-based or ligand-based approaches.

Lead Optimization: Once a lead compound is identified, computational methods can be used to suggest modifications to its chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profile. This could involve, for example, adding or removing functional groups to enhance binding interactions or to alter solubility.

Prediction of Spectroscopic Properties through Computational Methods (e.g., IR, NMR, UV-Vis)

Computational quantum chemistry methods can predict the spectroscopic properties of molecules like this compound with a high degree of accuracy. These predictions are valuable for interpreting experimental spectra and for understanding the electronic structure of the molecule.

| Spectroscopic Method | Computational Approach | Predicted Information |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) or Hartree-Fock (HF) calculations | Vibrational frequencies corresponding to the stretching and bending of chemical bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | DFT with GIAO (Gauge-Including Atomic Orbital) method | Chemical shifts (¹H and ¹³C) and coupling constants, which are sensitive to the electronic environment of the nuclei. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Time-Dependent DFT (TD-DFT) | Electronic transition energies and oscillator strengths, which correspond to the absorption of light in the UV-Vis region. |

These computational predictions can serve as a powerful complement to experimental spectroscopic analysis.

Reaction Mechanism Elucidation using Computational Approaches

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, including the synthesis or degradation of this compound. By modeling the potential energy surface of a reaction, key information can be obtained:

Transition State Theory: Computational methods can be used to locate the transition state structures for each step of a proposed reaction mechanism. The energy of the transition state can then be used to calculate the activation energy, which is a key determinant of the reaction rate.

Reaction Pathways: By mapping out the entire reaction pathway, from reactants to products, through any intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. This can help to optimize reaction conditions and to predict the formation of byproducts.

While specific computational studies on the reaction mechanisms involving this compound are not prominent in the literature, the application of these well-established computational approaches could provide significant insights.

Preclinical Mechanistic and in Vitro Studies on Ketocaine Hydrochloride Activity

Investigations into Sodium Channel Interaction Mechanisms at a Molecular Level

Specific studies detailing the molecular interactions between Ketocaine (B1673602) hydrochloride and sodium channels are not available in the reviewed scientific literature. However, the mechanism for local anesthetics, in general, is well-established and provides a theoretical framework.

Characterization of Potential Binding Sites (Theoretical or in vitro studies)

There are no direct in vitro or theoretical studies that characterize the specific binding sites of Ketocaine hydrochloride on voltage-gated sodium channels.

For local anesthetics as a class, molecular modeling and mutagenesis studies have identified a common binding region within the inner pore of the voltage-gated sodium channel. drugbank.comnih.gov Key interactions typically occur with specific amino acid residues within the S6 helical segments of the channel's domains. For instance, studies on other local anesthetics highlight the importance of residues such as phenylalanine, tyrosine, and leucine (B10760876) in forming the binding pocket. drugbank.com The positively charged (protonated) amine group of the anesthetic molecule is thought to interact with aromatic residues, while other parts of the molecule establish hydrophobic interactions, effectively blocking the channel pore and preventing sodium ion permeation. drugbank.comnih.gov Without specific research on Ketocaine, it can only be hypothesized that it binds in a similar fashion.

Modulation of Neuronal Action Potential Propagation in Isolated Systems

No studies were found that specifically measured the effects of this compound on the propagation of neuronal action potentials in isolated systems. As a local anesthetic, its primary pharmacological effect is the inhibition of action potential generation and conduction. By blocking sodium channels, it would prevent the rapid influx of sodium ions necessary for membrane depolarization, thereby increasing the threshold for excitation and slowing or halting nerve impulse transmission. Studies on related compounds like cocaine have shown a decrease in the spontaneous firing rate of neurons. nih.gov

Exploration of Other Potential Molecular Targets and Pathways

The scientific literature lacks information regarding the exploration of other molecular targets or pathways for this compound beyond its presumed action on sodium channels. A single study noted that two synthesized analogues of ketocaine demonstrated antitumor activity in mice with Ehrlich ascites tumor cells, but the molecular target for this effect was not identified. nih.gov

In Vitro Cellular Studies on this compound's Biological Effects

Specific in vitro studies on the biological effects of this compound on cellular metabolism and mitotic activity are not available. Research on structurally related or functionally similar compounds can offer context, but this data is not directly applicable to this compound.

Effects on Cellular Oxygen Consumption and Metabolic Pathways

There is no available data from in vitro studies on the effects of this compound on cellular oxygen consumption or metabolic pathways. For comparison, studies on cocaine have indicated that it can decrease oxygen consumption and inhibit mitochondrial respiration, effects attributed to its N-oxidative metabolites. nih.govnih.gov However, it is unknown if this compound shares these properties.

Inhibition of Mitotic Activity in Cultured Cell Lines (e.g., human lymphocytes)

No research was found describing the inhibition of mitotic activity in any cultured cell lines by this compound.

Preclinical Investigations of Antitumor Activity in Cellular and Animal Models

In Vitro Cytotoxicity Assessments against Cancer Cell Lines

No published studies were identified that specifically assess the in vitro cytotoxic effects of this compound on cancer cell lines. Consequently, data regarding its potency, such as IC50 values, against various cancer cell types, is not available in the current body of scientific literature.

Efficacy Studies in Murine Tumor Models

There is a lack of available data from preclinical studies evaluating the in vivo efficacy of this compound in murine tumor models. Research from 1983 did investigate two different, but related, ketocaine analogues in mice bearing Ehrlich ascites tumor cells. nih.gov This study reported that the analogues demonstrated some antitumor activity. nih.gov However, this information is not directly applicable to this compound and no independent in vivo studies on this specific compound were found.

Future Directions and Emerging Research Avenues for Ketocaine Hydrochloride Chemistry

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthetic routes for butyrophenone (B1668137) derivatives, the chemical class to which Ketocaine (B1673602) belongs, are often multi-step processes that can be resource-intensive. The future of Ketocaine hydrochloride synthesis lies in the adoption of modern, more efficient, and environmentally benign methodologies.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact. wikipedia.orgnih.govrsc.org For this compound, this could involve the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of processes that minimize waste generation. wikipedia.org Research into solid-state synthesis or the use of alternative energy sources like microwave irradiation could also offer more sustainable synthetic pathways. rsc.org

Continuous Flow Chemistry: A significant leap forward in pharmaceutical manufacturing is the transition from batch processing to continuous flow chemistry. nih.govmdpi.combeilstein-journals.orgscielo.brdrreddys.com This technology offers numerous advantages, including improved reaction control, enhanced safety, and the potential for higher yields and purity. nih.govbeilstein-journals.org A continuous flow process for this compound could streamline its multi-step synthesis, allowing for the integration of reaction, purification, and analysis in a closed system. beilstein-journals.org This would not only increase efficiency but also facilitate easier scale-up of production. drreddys.com

Novel Catalytic Systems: The development of novel catalysts is a cornerstone of modern organic synthesis. For the synthesis of this compound and its analogues, research could focus on developing highly selective and active catalysts for key bond-forming reactions. This might include transition-metal catalysts for cross-coupling reactions to introduce diverse substituents on the aromatic ring or organocatalysts for asymmetric transformations to produce specific stereoisomers.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Key Advantages | Potential Application for this compound |

| Green Chemistry | Reduced environmental impact, increased safety, use of renewable resources. | Utilization of bio-based solvents, development of catalytic C-H activation for aromatic ring functionalization. |

| Continuous Flow Chemistry | Improved reaction control, enhanced safety, higher yields, easier scale-up. | Integrated multi-step synthesis of the butyrophenone core and subsequent amination and etherification steps. |

| Novel Catalytic Systems | High selectivity, mild reaction conditions, access to novel chemical space. | Asymmetric hydrogenation to control stereochemistry, development of catalysts for late-stage functionalization of the molecule. |

Advanced Computational Design of Next-Generation Analogues with Tailored Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new molecules with specific desired properties. springernature.comresearchgate.nettaylorandfrancis.com For this compound, these in silico approaches offer a powerful avenue for designing next-generation analogues with enhanced efficacy, improved selectivity, and reduced off-target effects.

Structure-Based and Ligand-Based Drug Design: Leveraging the known biological targets of local anesthetics, such as voltage-gated sodium channels, structure-based drug design (SBDD) can be employed to design this compound analogues that fit more precisely into the binding site. nih.govcutm.ac.inmdpi.com In the absence of a high-resolution structure of the target protein, ligand-based methods, such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling, can be used to identify the key structural features required for activity and guide the design of new compounds. nih.gov

Molecular Dynamics Simulations: To gain a deeper understanding of the interactions between this compound and its biological targets at an atomic level, molecular dynamics (MD) simulations can be performed. nih.govnih.govdovepress.com These simulations can reveal the dynamic behavior of the drug-receptor complex, identify key binding interactions, and predict the impact of structural modifications on binding affinity and efficacy. nih.gov

Predictive ADMET Modeling: A significant hurdle in drug development is ensuring that a compound has favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational models can be used to predict these properties for virtual this compound analogues, allowing for the early identification and prioritization of candidates with a higher probability of success in preclinical and clinical development.

Table 2: Computational Tools for Analogue Design

| Computational Method | Application in this compound Research | Expected Outcome |

| Molecular Docking | Predict the binding mode of analogues to target proteins (e.g., sodium channels). | Identification of analogues with improved binding affinity and selectivity. |

| QSAR | Correlate structural features of analogues with their biological activity. | Development of predictive models to guide the design of more potent compounds. |

| Molecular Dynamics | Simulate the dynamic interactions between analogues and their targets over time. | Understanding of the stability of the drug-target complex and the mechanism of action. |

| ADMET Prediction | In silico assessment of pharmacokinetic and toxicological properties. | Prioritization of analogues with favorable drug-like properties for synthesis and testing. |

Integration of Multi-Omics Data in Understanding this compound's Biological Interactions

The advent of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, has revolutionized our ability to study the complex biological systems. nih.govnih.govmdpi.comfrontlinegenomics.comnashbio.com A systems biology approach, integrating these multi-omics datasets, can provide a comprehensive and unbiased understanding of the molecular mechanisms underlying the effects of this compound. nih.gov

Proteomic and Metabolomic Profiling: By analyzing the changes in the proteome and metabolome of cells or tissues upon treatment with this compound, it is possible to identify the specific proteins and metabolic pathways that are modulated by the compound. nashbio.com This can help to elucidate its mechanism of action, identify potential off-target effects, and discover novel biomarkers of its activity.

Network Pharmacology: Integrating multi-omics data with known protein-protein interaction networks and signaling pathways can provide a holistic view of the biological perturbations caused by this compound. nih.gov This network pharmacology approach can help to identify key nodes and pathways that are critical for its therapeutic effects and may also reveal opportunities for combination therapies.

Pharmacogenomics: Individual genetic variations can influence a person's response to a drug. By correlating genomic data with clinical outcomes, it may be possible to identify genetic markers that predict an individual's sensitivity or resistance to this compound. This could pave the way for a more personalized medicine approach to its use.

Table 3: Multi-Omics Approaches in this compound Research

| Omics Technology | Research Focus | Potential Insights |

| Proteomics | Identify protein expression changes in response to this compound. | Elucidation of downstream signaling pathways and identification of direct and indirect protein targets. |

| Metabolomics | Analyze changes in small molecule metabolites after treatment. | Understanding of the metabolic reprogramming induced by the compound and identification of biomarkers of effect. |

| Transcriptomics | Measure changes in gene expression levels. | Identification of genes and gene networks regulated by this compound. |

| Genomics | Correlate genetic variations with drug response. | Discovery of genetic markers for personalized dosing and prediction of adverse events. |

Exploration of Unconventional Applications Based on Chemical Properties

The chemical scaffold of this compound, a butyrophenone derivative, is present in a wide range of biologically active molecules. wikipedia.orgdrugbank.commdpi.com This structural feature, along with the properties of the local anesthetic pharmacophore, opens up possibilities for exploring unconventional applications beyond its primary use.

Repurposing for New Therapeutic Indications: Drug repurposing, the identification of new uses for existing drugs, is a cost-effective strategy for drug development. The butyrophenone core is a well-known pharmacophore in antipsychotic drugs that target dopamine (B1211576) receptors. wikipedia.orgwikipedia.orgclevelandclinic.orgfrontiersin.org Investigating the activity of this compound and its analogues at these and other CNS receptors could reveal potential for treating neurological or psychiatric disorders. Furthermore, some local anesthetics have shown promise in non-traditional areas such as oncology, suggesting another avenue for repurposing.

Development of Chemical Probes: The fluorescent properties of some butyrophenones could be exploited to develop chemical probes for studying biological systems. rsc.org By modifying the this compound structure to enhance its fluorescence, it could be used to visualize its distribution in cells and tissues or to study its interactions with specific proteins.

Materials Science Applications: The butyrophenone scaffold has been incorporated into various materials for its unique properties. For instance, benzophenone (B1666685), a related compound, is used as a photoinitiator in polymer chemistry. cutm.ac.inmdpi.com The specific chemical functionalities of this compound could be leveraged to create novel polymers or materials with interesting optical or electronic properties.

Table 4: Potential Unconventional Applications of this compound

| Application Area | Rationale | Potential Research Direction |

| Drug Repurposing | The butyrophenone scaffold is a known pharmacophore for CNS targets. | Screening of this compound and its analogues against a panel of CNS receptors. |

| Chemical Biology | Some butyrophenones exhibit intrinsic fluorescence. | Synthesis of fluorescently labeled this compound analogues for use as imaging agents. |

| Materials Science | The benzophenone core has applications in polymer chemistry. | Investigation of the photochemical properties of this compound for potential use in photopolymerization or as a UV stabilizer. |

Q & A

Q. What are the established synthetic pathways for Ketocaine hydrochloride, and how do structural modifications influence its anesthetic properties?

this compound (C₁₈H₂₉NO₂·HCl) is synthesized via alkylation of 2-di-isopropylaminoethoxybutyrophenone, followed by hydrochloride salt formation . Key intermediates include di-isopropylamine and butyrophenone derivatives. Structural modifications, such as altering the alkyl chain length or substituting the aromatic ring, can impact lipid solubility and binding affinity to voltage-gated sodium channels, thereby affecting anesthetic potency and duration .

Q. What analytical techniques are validated for identifying and quantifying this compound in pharmaceutical formulations?

Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary methods. LC-HRMS compares molecular ions (e.g., [M+H]⁺ at m/z 328.9) and fragmentation patterns with databases like ChemSpider . NMR (¹H, ¹³C, TOCSY, COSY, HSQC, HMBC) confirms structural integrity through proton-proton coupling and carbon-proton correlations, critical for distinguishing Ketocaine from analogs .

Q. How do the pharmacokinetic properties of this compound compare to other local anesthetics like Levobupivacaine?

Ketocaine’s surface anesthesia efficacy relies on rapid tissue permeation due to moderate lipid solubility. Unlike Levobupivacaine, which undergoes hepatic CYP3A4/1A2 metabolism, Ketocaine’s metabolic pathways are less documented but likely involve esterase-mediated hydrolysis . A comparative table highlights key differences:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between in vitro and in vivo models for this compound?

Discrepancies often arise from differences in experimental design:

- In vitro models (e.g., isolated nerve preparations) may overestimate potency due to controlled diffusion conditions.

- In vivo models (e.g., rodent tail-flick test) introduce variables like tissue vascularity and systemic absorption. Methodological solutions include:

- Standardizing concentration metrics (e.g., molarity vs. % w/v) .

- Using microdialysis to measure free drug concentrations at target sites .

Q. What experimental strategies mitigate cardiotoxicity risks when evaluating high-dose Ketocaine formulations?

- In vitro assays : Patch-clamp studies on cardiac sodium channels (hNav1.5) to assess arrhythmogenic potential.

- In vivo models : Continuous ECG monitoring in large mammals (e.g., swine) during systemic administration.

- Comparative analysis : Benchmark against Levobupivacaine, which shows lower cardiotoxicity than racemic Bupivacaine due to stereoselective binding .

Q. How can researchers address variability in potency measurements between Ketocaine and its enantiomers?

- Chiral chromatography separates enantiomers to test individual activity.

- Molecular docking predicts binding affinities to sodium channels (e.g., homology models based on hNav1.7).

- Dose normalization : Express concentrations as molar equivalents to avoid discrepancies arising from salt vs. free base formulations .

Q. What methodologies are recommended for systematic reviews of Ketocaine’s therapeutic index in preclinical studies?

- PRISMA guidelines : Screen studies using inclusion criteria (e.g., peer-reviewed, controlled trials).

- Meta-analysis : Pool data on median effective dose (ED₅₀) and lethal dose (LD₅₀) across species.

- Risk-of-bias assessment : Use SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size .

Methodological Notes

- Experimental Design : For comparative studies, use double-blind, randomized protocols with placebo controls. Ensure sample sizes are powered to detect ≥20% differences in efficacy .

- Data Analysis : Apply Bland-Altman plots to assess agreement between analytical techniques (e.g., LC-HRMS vs. NMR) .

- Ethical Compliance : Adhere to OECD Guidelines 423 (acute toxicity) and 407 (28-day repeated dose) for preclinical safety studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.